molecular formula C5H11N5 B2463837 N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine CAS No. 116822-26-5

N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine

Cat. No.: B2463837
CAS No.: 116822-26-5
M. Wt: 141.178
InChI Key: YNEMZPANWCXQLJ-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine” is a chemical compound with the molecular formula C6H13N5 . It is related to other compounds such as 2-(2H-Tetrazol-5-yl)ethan-1-amine hydrochloride and N,N-Dimethyl-2-(2-methyl-2H-tetrazol-5-yl)ethanamine .


Synthesis Analysis

The synthesis of tetrazole derivatives has been a topic of interest in recent years . A variety of methods have been developed for this transformation, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrazole ring attached to an ethanamine group . The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

Tetrazole derivatives, including “this compound”, are known for their remarkable properties including large nitrogen content and energy density, good thermal stability, low sensitivity, and good energetic performance . They are used in the development of high-nitrogen energetic materials .

Scientific Research Applications

Understanding Designer Drugs and Their Effects

A comprehensive review of 25C-NBOMe, a potent N-benzyl derivative of psychedelic chloro-substituted dimethoxyphenethylamine, was conducted. This substance, chemically related to the compound , has been increasingly implicated in drug abuse scenarios. The review encompassed its chemistry, availability, pharmacology, toxicology, and legal status, shedding light on the severe consequences associated with the use of such psychedelic drugs (Nikolaou et al., 2016).

Serotonin Syndrome and Psychoactive Substances

A systematic review was conducted to explore the link between new psychoactive substances (NPS) and the onset of Serotonin Syndrome (SS), a potentially life-threatening condition due to over-activation of the serotoninergic system. NPS, including various phenethylamines and synthetic cathinones, have diverse molecular structures and a wide range of clinical implications, emphasizing the need for heightened awareness of their potential risks and diagnostic challenges (Schifano et al., 2021).

Anticancer Potential of African Medicinal Plants

Research has highlighted the anticancer properties of various African medicinal spices and vegetables. Specific compounds, including tetrazolium salts like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT), are instrumental in assessing the cytotoxicity of these natural remedies against cancer cells, indicating potential therapeutic applications (Kuete et al., 2017).

Environmental Implications of Novel Brominated Flame Retardants

A critical review on novel brominated flame retardants (NBFRs) was conducted, covering their occurrence in indoor air, dust, consumer goods, and food. The review calls for more comprehensive research on the occurrence, environmental fate, and toxicity of these compounds, highlighting significant knowledge gaps in monitoring programs and studies, and the necessity for optimized analytical methods (Zuiderveen et al., 2020).

Understanding Isomerism in Cyclic Tetraamines

A review focused on the isomerism of cyclic tetraamines, particularly 2,5,5,7,9,12,12,14-octamethyl-1,4,8,11-tetraazacyclotetradecane, was presented. It detailed the challenges in characterizing and understanding the complex configurations of these compounds and emphasized the need for clarity in the literature concerning the preparations and properties of these isomers (Curtis, 2012).

Future Directions

The future directions of “N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine” and related compounds involve the development of high-nitrogen energetic materials . These materials have gained much attention because of their remarkable properties .

Properties

IUPAC Name

N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-10(2)4-3-5-6-8-9-7-5/h3-4H2,1-2H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEMZPANWCXQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901290
Record name NoName_385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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